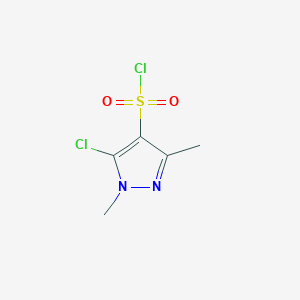

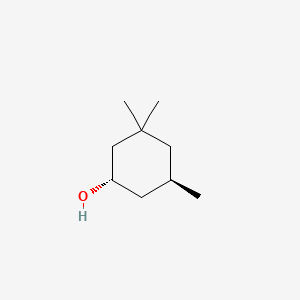

![molecular formula C10H12N2OS B1586333 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 439692-54-3](/img/structure/B1586333.png)

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one

Overview

Description

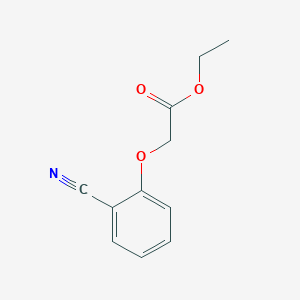

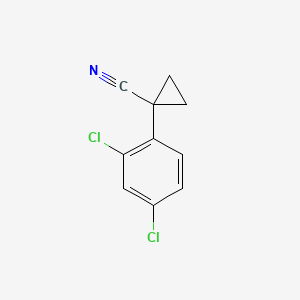

“6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound . The molecular formula is C10H12N2OS .

Molecular Structure Analysis

The molecular structure of “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” can be represented by the SMILES string: S1C(C©C)=CC=2N=CNC(=O)C12 . The average mass is 208.280 Da and the mono-isotopic mass is 208.067032 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” include a molecular formula of C10H12N2OS, a net charge of 0, an average mass of 208.280, and a mono-isotopic mass of 208.06703 .Scientific Research Applications

CDK4 Inhibitors

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy. Horiuchi et al. (2009) synthesized and evaluated thieno[2,3-d]pyrimidin-4-yl hydrazones, demonstrating their potency and selectivity as CDK4 inhibitors (Horiuchi et al., 2009).

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). Modifications to the pyrimidine ring, including the introduction of a 6-tert-butyl group, enhanced the compounds' anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Interaction with Bovine Serum Albumin

Sun Shaofa (2010) studied the interaction between 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin (BSA), revealing insights into the binding mechanisms and the effect on BSA's conformation (Sun Shaofa, 2010).

Anti-Malarial Research

Mustière et al. (2022) explored the synthesis of new compounds in the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for anti-malarial pharmacomodulation, targeting the human malarial parasite P. falciparum. The study highlighted the importance of the thienopyrimidinone ring in developing anti-malarial agents (Mustière et al., 2022).

EGFR Inhibitors in Cancer Therapy

Bugge et al. (2016) conducted an extended study on thieno[2,3-d]pyrimidines as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for cancer treatment. The study resulted in the identification of new drug candidates with improved solubility and metabolic stability, demonstrating the potential of thieno[2,3-d]pyrimidines as anti-cancer agents (Bugge et al., 2016).

Antifolate Inhibitors

Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as selective folate receptor (FR) substrates and antitumor agents. These compounds showed potent growth inhibition of tumor cells expressing FRs, demonstrating a unique mechanism distinct from other antifolates (Deng et al., 2009).

properties

IUPAC Name |

6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(13)11-5-12-9(6)14-7/h4-5H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRZEVXONXRPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(S1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373844 | |

| Record name | 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

439692-54-3 | |

| Record name | 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.